molecular formula C14H13ClN2O2 B3072127 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide CAS No. 1016534-19-2

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Cat. No.: B3072127
CAS No.: 1016534-19-2
M. Wt: 276.72 g/mol
InChI Key: HLALCPRDHNCQOA-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This involves the use of microreactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of nitrobenzamides.

    Reduction Reactions: Formation of aminobenzamides.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar benzamide derivatives .

Properties

IUPAC Name

3-amino-N-(3-chloro-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALCPRDHNCQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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